molecular formula C16H14N4O2 B12171507 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine CAS No. 14141-66-3

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine

Cat. No.: B12171507
CAS No.: 14141-66-3
M. Wt: 294.31 g/mol
InChI Key: GHSDQCKTVPWTLM-UHFFFAOYSA-N
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Description

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine is an organic compound known for its unique chemical structure and properties. This compound features a tetrazine ring substituted with two 4-methoxyphenyl groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-methoxyphenylhydrazine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the tetrazine ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds or non-covalent interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(4-methoxyphenyl)carbazole: Similar in structure but with a carbazole core instead of a tetrazine ring.

    3,6-Bis(diphenylaminyl)carbazole: Another related compound with diphenylamine groups instead of methoxyphenyl groups.

    Bis[di(4-methoxyphenyl)amino]carbazole: Features a carbazole core with di(4-methoxyphenyl)amino groups.

Uniqueness

3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine is unique due to its tetrazine ring, which imparts distinct electronic properties and reactivity compared to similar carbazole-based compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-21-13-7-3-11(4-8-13)15-17-19-16(20-18-15)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSDQCKTVPWTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296757
Record name 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14141-66-3
Record name NSC111299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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